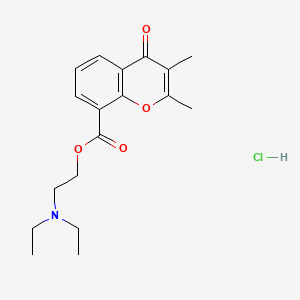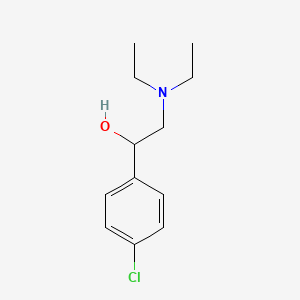![molecular formula C18H30O5 B14461611 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid CAS No. 65886-67-1](/img/structure/B14461611.png)
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclododecyl ring with an ethoxycarbonyl group and an oxo group attached to it, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclododecanone with ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. This intermediate is then subjected to a reaction with malonic acid in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted cyclododecyl derivatives.
Scientific Research Applications
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the functional groups present. The ethoxycarbonyl and oxo groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: Shares the cyclododecyl ring structure but lacks the ethoxycarbonyl and propanoic acid groups.
Ethyl cyclododecylcarboxylate: Contains the ethoxycarbonyl group but differs in the position and presence of other functional groups.
Cyclododecylpropanoic acid: Similar in having the propanoic acid moiety but lacks the ethoxycarbonyl and oxo groups.
Uniqueness
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethoxycarbonyl and oxo groups, along with the propanoic acid moiety, makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
65886-67-1 |
|---|---|
Molecular Formula |
C18H30O5 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(1-ethoxycarbonyl-2-oxocyclododecyl)propanoic acid |
InChI |
InChI=1S/C18H30O5/c1-2-23-17(22)18(14-12-16(20)21)13-10-8-6-4-3-5-7-9-11-15(18)19/h2-14H2,1H3,(H,20,21) |
InChI Key |
CUOOQRKXHPNZMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCCCCCCCC1=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


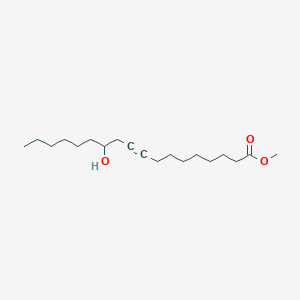
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
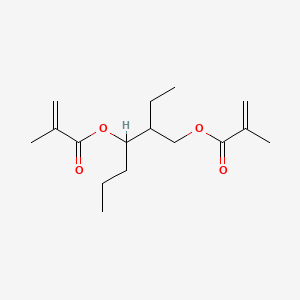

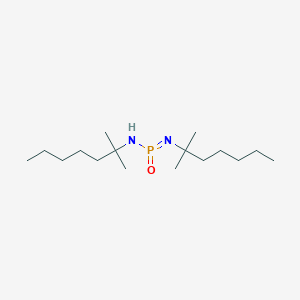
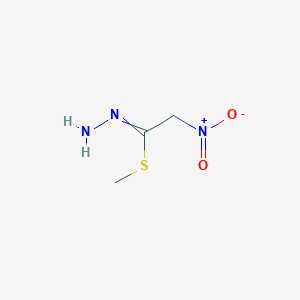
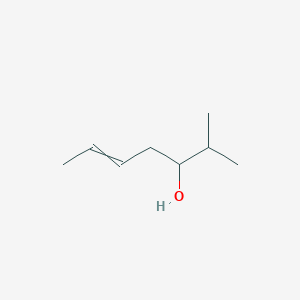

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
